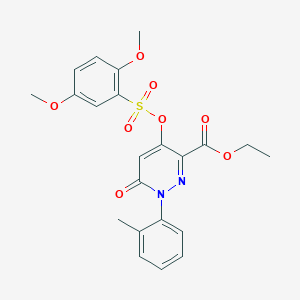
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O8S and its molecular weight is 474.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C21H20N2O8S and a molecular weight of approximately 460.46 g/mol. Its structure includes a dihydropyridazine core modified by various functional groups including sulfonyl and carboxylate moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O8S |
| Molecular Weight | 460.46 g/mol |
| Functional Groups | Sulfonyl, Carboxylate |
| Core Structure | Dihydropyridazine |
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.22 μg/mL, indicating strong antibacterial potential against strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research has also suggested that compounds with similar structural motifs possess antitumor properties. In vitro studies have demonstrated that these derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have been shown to induce significant cytotoxic effects on human cancer cell lines, highlighting their potential as anticancer agents.
Hypolipidemic Effects
In studies involving animal models, certain derivatives have been evaluated for their hypolipidemic effects. For example, related compounds have been reported to reduce serum cholesterol and triglyceride levels significantly in rats . This suggests that this compound may also exhibit lipid-lowering effects, which could be beneficial for cardiovascular health.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in metabolic pathways related to lipid metabolism and tumor growth.
- Modulation of Cell Signaling Pathways : These compounds may affect various signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated several derivatives of dihydropyridazine for their antimicrobial efficacy. The results showed that one derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus epidermidis, demonstrating its potential as an effective antimicrobial agent .
Case Study 2: Antitumor Activity
In vitro tests on human cancer cell lines revealed that a structurally related compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 μM .
Propriétés
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-18(13-20(25)24(23-21)16-9-7-6-8-14(16)2)32-33(27,28)19-12-15(29-3)10-11-17(19)30-4/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXBPNHBBBHJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













